molecular formula C25H29N5O B2764357 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide CAS No. 2034503-52-9

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide

Cat. No.: B2764357
CAS No.: 2034503-52-9
M. Wt: 415.541
InChI Key: IWNQBZNMWNZPJM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a 3-cyclopropyl-1-methylpyrazole moiety and at the 1-position with an N-(diphenylmethyl)carboxamide group. The diphenylmethyl group imparts significant lipophilicity, while the cyclopropyl substituent on the pyrazole enhances rigidity and metabolic stability.

Properties

IUPAC Name

N-benzhydryl-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-28-23(18-22(27-28)19-12-13-19)29-14-16-30(17-15-29)25(31)26-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18-19,24H,12-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNQBZNMWNZPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The cyclopropyl group is introduced via cyclopropanation reactions. The benzhydryl group is then attached to the pyrazole ring through a nucleophilic substitution reaction. Finally, the piperazine ring is introduced, and the carboxamide group is formed through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Key Structural Features Molecular Weight (g/mol) Reported/Inferred Activity References
Target Compound 4-(3-cyclopropyl-1-methylpyrazole)-piperazine-1-carboxamide with N-diphenylmethyl ~418 (estimated) Potential antiallergic/CNS activity (by analogy)
BG16176 (N-(4-butoxyphenyl)-4-(3-cyclopropyl-1-methylpyrazole)piperazine-1-carboxamide) 4-butoxyphenyl carboxamide substituent 397.51 Undisclosed; likely similar to target compound
T109 (N-[(2-chlorophenyl)diphenylmethyl]aniline) Diphenylmethyl-aniline core; lacks piperazine and pyrazole Not provided Synthetic feasibility demonstrated
Nishikawa et al. (1989) acrylamides Piperazinyl-butyl acrylamides with diphenylmethyl and pyridyl groups Varies Antiallergic activity in animal models

Key Structural Variations and Implications

Nishikawa’s acrylamides use a hydrophilic pyridyl group, balancing lipophilicity for antiallergic effects .

Pyrazole Substituent :

  • The 3-cyclopropyl group in the target compound introduces steric hindrance and rigidity, likely improving metabolic stability over simpler alkyl or aryl substituents (e.g., methyl or phenyl in other analogs) .

The absence of piperazine in T109 limits its pharmacological overlap with the target compound .

Pharmacological Insights from Analogs

  • Antiallergic Activity : Nishikawa et al. (1989) demonstrated that diphenylmethyl-piperazine derivatives inhibit histamine release, suggesting a mechanism for the target compound .
  • Synthetic Accessibility : Compounds like T109 highlight the feasibility of synthesizing diphenylmethyl-amine derivatives, though their biological profiles differ .

Biological Activity

The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure that includes:

  • A piperazine ring , known for its interactions with various neurotransmitter receptors.
  • A pyrazole moiety , which has been associated with diverse biological activities.
  • A diphenylmethyl group , contributing to its lipophilicity and receptor binding properties.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit several pharmacological activities:

1. Antimicrobial Activity

Research on similar pyrazole derivatives suggests potential antimicrobial properties. For instance, certain pyrazole compounds have demonstrated efficacy against various bacterial strains, indicating that this compound could also possess similar activity .

2. Anticancer Properties

Pyrazole derivatives are increasingly recognized for their anticancer effects. Compounds with structures analogous to this one have shown significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) . The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival.

3. Neuropharmacological Effects

Given the presence of the piperazine structure, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. Piperazine derivatives are known to influence serotonin and dopamine receptors, which could be relevant in the treatment of anxiety and depression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to changes in neuronal signaling, contributing to its neuropharmacological effects.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Umesha et al. (2009)Investigated the anticancer effects of pyrazoles in breast cancer cell lines, demonstrating significant cytotoxicity and potential for combination therapy with doxorubicin .
Recent Antimicrobial StudiesHighlighted the effectiveness of pyrazole derivatives against resistant bacterial strains, suggesting a promising avenue for new antibiotic development .
Neuropharmacology ResearchExamined the effects of piperazine derivatives on serotonin receptors, indicating potential use in treating mood disorders .

Q & A

Q. What methodologies resolve spectral overlap in complex NMR spectra (e.g., piperazine and pyrazole protons)?

  • Advanced NMR Techniques :
  • 2D NMR (COSY, HSQC) : Assign coupled protons and resolve overlapping signals in the δ 2.5–3.5 ppm region .
  • Selective irradiation : Suppress specific peaks to isolate signals from congested regions .

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